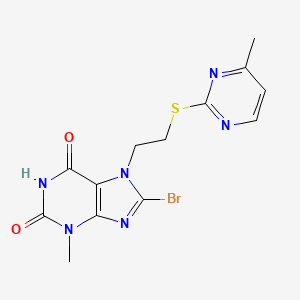

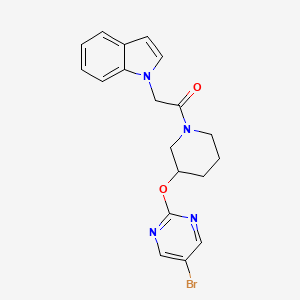

8-bromo-3-methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 8-bromo-3-methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a complex molecule that is likely to have a purine base as part of its structure, given the presence of a purine-2,6-dione moiety. The molecule includes a bromine atom and a thioether linkage, which suggests potential for interesting chemical reactivity and intermolecular interactions. While the provided papers do not directly discuss this compound, they do provide insight into similar molecules that can help infer some of the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the purine core, introduction of the bromine atom, and the attachment of the thioether-linked methylpyrimidinyl group. The papers provided do not detail the synthesis of this exact compound, but they do discuss related structures which suggest that the synthesis could involve nucleophilic aromatic substitution for the introduction of the bromine and subsequent S-alkylation for the thioether linkage .

Molecular Structure Analysis

The molecular structure of the compound would be expected to show a layered crystal packing, as seen in similar molecules . The presence of hydrogen bonds and stacking motifs would likely contribute to the stability of the crystal structure. The electrostatic potential map of this compound, if similar to the one studied in paper , would show an anisotropic distribution of interaction energies, which could be indicative of the molecule's behavior in a solid state.

Chemical Reactions Analysis

The bromine atom in the compound suggests potential reactivity, such as participation in electrophilic aromatic substitution reactions. The thioether linkage could be involved in oxidation reactions or serve as a nucleophile in substitution reactions. The purine moiety could engage in hydrogen bonding and other non-covalent interactions, which could influence the compound's reactivity and interaction with other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of a bromine atom would increase the molecular weight and could affect the compound's boiling and melting points. The purine core, along with the hydrogen bonding capability, would likely impact the compound's solubility in various solvents. The electrostatic and dispersion energy contributions, as seen in similar compounds, would play a role in the compound's stability and intermolecular interactions .

Aplicaciones Científicas De Investigación

Synthesis and Antidepressant Properties

This compound has been utilized in the synthesis of antidepressant agents. For instance, the synthesis of 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione involved the reaction of a structurally similar compound, showcasing antidepressant activity (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).

Unusual Chemical Reactions

The compound has been noted for its role in unusual chemical reactions. A study reported the unexpected formation of 8-dimethylamino-substituted products, instead of the anticipated 8-tris(hydroxymethyl)methylamino-substituted products, when reacted with trisamine in DMF (Khaliullin & Shabalina, 2020).

Thietanyl Protection in Synthesis

It has been used for introducing thietanyl protecting groups in synthesis processes. A particular study highlighted its use in the synthesis of 1-alkyl-8-amino-3-methyl-3,7-dihydro-1H-purine-2,6-diones with thietanyl protection (Khaliullin, Shabalina, & Sharafutdinov, 2015).

Heterocyclic Systems Synthesis

The compound also plays a role in the construction of heterocyclic systems. One study demonstrated its use in the formation of pyrido-thieno-diazepino-purine dione derivatives under certain conditions (Dotsenko, Sventukh, & Krivokolysko, 2012).

Propiedades

IUPAC Name |

8-bromo-3-methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN6O2S/c1-7-3-4-15-12(16-7)23-6-5-20-8-9(17-11(20)14)19(2)13(22)18-10(8)21/h3-4H,5-6H2,1-2H3,(H,18,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBWNUCDUOJCPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCCN2C3=C(N=C2Br)N(C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-bromo-3-methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

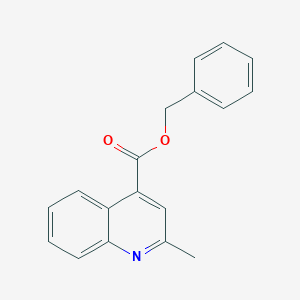

![[3-(4-Ethoxyphenyl)isoxazol-5-yl]methan-1-ol](/img/structure/B2507754.png)

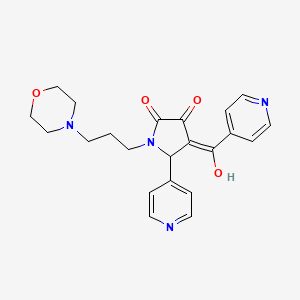

![4-[[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]-N-(1,3-benzodioxol-5-ylmethyl)benzamide](/img/structure/B2507755.png)

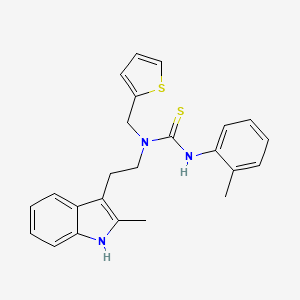

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2507756.png)

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2507763.png)

![N6-benzyl-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2507765.png)

![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2507771.png)